molecular formula C19H24O6 B1201046 Gibberellin C CAS No. 59598-41-3

Gibberellin C

Cat. No.: B1201046
CAS No.: 59598-41-3
M. Wt: 348.4 g/mol
InChI Key: SANQKZPKBHPOLZ-VFZLMNLYSA-N
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Description

Historical Discovery and Taxonomic Classification

The discovery of gibberellin compounds, including this compound, traces its origins to groundbreaking research conducted in Japan during the late 19th and early 20th centuries. The initial recognition of gibberellin activity emerged from investigations into a devastating rice disease known as "bakanae," meaning "foolish seedling," which had been observed by Japanese farmers for over a century. In 1898, Hori demonstrated that this disease, characterized by excessive seedling elongation and sterility, resulted from fungal infection by what was then classified as Gibberella fujikuroi, subsequently reclassified as Fusarium fujikuroi. The systematic study of these compounds accelerated in 1926 when Eiichi Kurosawa successfully obtained filtered extracts from the fungal pathogen that could reproduce the characteristic disease symptoms in healthy rice seedlings. This breakthrough laid the foundation for Teijiro Yabuta's isolation of the active substance in 1935, which he designated as "gibberellin" after its fungal source.

The taxonomic classification system for gibberellin compounds follows a numerical designation scheme established during the mid-20th century, where individual gibberellins receive names from Gibberellin A₁ through Gibberellin Aₙ in order of their discovery and structural characterization. This compound occupies a specific position within this classification framework, distinguished by its unique chemical identifier 59598-41-3 in the Chemical Abstracts Service registry and its systematic International Union of Pure and Applied Chemistry name: (2R,5R,9S,10R,11R,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadecane-9-carboxylic acid. The compound belongs to the broader chemical family of 19-carbon gibberellins, which are characterized by the loss of carbon 20 and the presence of a five-member lactone bridge linking carbons 4 and 10, a structural feature that typically correlates with enhanced biological activity.

The systematic nomenclature for this compound also includes alternative chemical designations such as 2,4-dihydroxy-1,7-dimethyl-8-oxo-4,7-gibbane-1,10-dicarboxylic acid-1,4a-lactone, reflecting the complexity of its tetracyclic structure. This comprehensive naming system ensures precise identification and differentiation from other gibberellin family members while maintaining consistency with established chemical classification protocols. The evolutionary development of gibberellin nomenclature reflects the gradual understanding of these compounds' structural diversity, with early researchers initially identifying mixtures of different gibberellins before developing sophisticated separation techniques that enabled individual compound characterization.

Role Within the Gibberellin Family of Phytohormones

This compound functions as an integral component of the extensive gibberellin family, which comprises tetracyclic diterpenoid compounds synthesized through the terpenoid pathway in plant plastids before undergoing modifications in the endoplasmic reticulum and cytosol. The gibberellin family encompasses two primary structural classes distinguished by their carbon content, with either 19 or 20 carbon atoms, where the 19-carbon forms, including this compound, generally represent the biologically active variants. Within this classification system, the most well-known and biologically active gibberellins include Gibberellin A₁, Gibberellic acid (Gibberellin A₃), Gibberellin A₄, and Gibberellin A₇, which share three common structural characteristics: a hydroxyl group on carbon-3β, a carboxyl group on carbon 6, and a lactone bridge between carbons 4 and 10.

The biosynthetic pathway leading to gibberellin compounds, including this compound, requires the coordinated action of three distinct enzyme classes: terpene synthases, cytochrome P450 monooxygenases, and 2-oxoglutarate dependent dehydrogenases. This complex biosynthetic process begins with geranylgeranyl diphosphate and proceeds through multiple enzymatic steps involving ent-copalyl diphosphate synthase and ent-kaurene synthase, both located in plastids, which facilitate the conversion to the tetracyclic hydrocarbon intermediate ent-kaurene. Subsequently, ent-kaurene oxidase and ent-kaurenoic acid oxidase, representing cytochrome P450 enzymes, catalyze the formation of Gibberellin A₁₂, which serves as a precursor for various bioactive gibberellins through further oxidations mediated by Gibberellin 20-oxidase and Gibberellin 3-oxidase.

The functional diversity within the gibberellin family reflects structural variations that significantly influence biological activity, with hydroxylation patterns particularly affecting compound potency. This compound, with its specific molecular formula C₁₉H₂₄O₆ and molecular weight of 348.4 grams per mole, represents a structurally distinct member that contributes to the overall functional capacity of plant hormone systems. The presence of multiple hydroxyl groups and the characteristic lactone bridge in this compound positions it within the subset of potentially bioactive compounds, although specific biological activity data requires further investigation to establish definitive functional roles compared to well-characterized family members like Gibberellic acid.

Gibberellin Compound Carbon Number Molecular Formula Molecular Weight (g/mol) Structural Classification
This compound 19 C₁₉H₂₄O₆ 348.4 19-carbon gibberellin
Gibberellic acid (A₃) 19 C₁₉H₂₂O₆ 346.4 Bioactive 19-carbon
Gibberellin A₁₂ 20 C₂₀H₂₈O₄ 332.4 20-carbon precursor
Gibberellin A₁ 19 C₁₉H₂₄O₅ 332.4 Bioactive 19-carbon

Ecological and Evolutionary Significance

The ecological and evolutionary significance of this compound must be understood within the broader context of gibberellin evolution and distribution across plant lineages and associated microorganisms. Gibberellin compounds demonstrate ubiquitous occurrence in seed plants and exhibit regulatory functions in germination, elongation growth, and sex determination processes. The evolutionary conservation of gibberellin signaling pathways provides crucial insights into the adaptive advantages these compounds confer across diverse plant species and environmental conditions. Phylogenetic analyses reveal that homologues of gibberellin signaling pathway components are primarily found in vascular plants, with the pathway appearing completely absent in protists and showing limited homology in the moss Physcomitrella patens, while the lycophyte Selaginella moellendorffii contains possible orthologs for each signaling component.

The convergent evolution of gibberellin production capabilities in plant-associated bacteria, including both symbiotic nitrogen-fixing rhizobia and phytopathogenic species, demonstrates the ecological importance of these compounds in mediating plant-microbe interactions. Evolutionary analysis of bacterial gibberellin biosynthetic operons reveals complex patterns of horizontal gene transfer and suggests that manipulation of gibberellin signaling represents a powerful mechanism for microbes to gain advantages in plant associations. The genetic heterogeneity observed in gibberellin operons across different bacterial lineages, particularly the loss of genes encoding final biosynthetic steps in most rhizobia, indicates varied functional roles for gibberellin compounds in distinct ecological contexts.

The ecological significance of this compound and related compounds extends to their potential roles in plant adaptation and stress responses, as evidenced by the preferential expression of certain gibberellin receptor variants in root tissues during low-temperature stress conditions. Evolutionary analyses of gibberellin receptor proteins demonstrate significant diversification in core eudicots, with B-type receptors showing higher nonsynonymous-to-synonymous divergence ratios in regions determining gibberellin affinity. This evolutionary pattern suggests ongoing adaptive refinement of gibberellin perception systems to optimize plant responses to environmental challenges and developmental requirements.

The historical role of gibberellin-related traits in agricultural development, particularly during the Green Revolution of the 1960s, illustrates the broader ecological and economic significance of these compounds. The selective breeding of crop strains deficient in gibberellin synthesis contributed to the development of dwarf varieties with improved agronomical characteristics, demonstrating how understanding gibberellin biology can translate into practical applications for food security and sustainable agriculture. The continued research interest in gibberellin compounds, including this compound, reflects their potential for developing novel approaches to crop improvement, nitrogen-use efficiency enhancement, and stress tolerance in agricultural systems.

Evolutionary Timeline Organism Group Gibberellin Pathway Status Ecological Significance
Early Land Plants Protists Pathway absent No gibberellin signaling
Bryophyte Emergence Mosses Limited homology Basic growth responses
Vascular Plant Evolution Lycophytes Complete pathway orthologs Advanced growth control
Seed Plant Diversification Gymnosperms/Angiosperms Conserved signaling Complex development
Bacterial Associations Rhizobia/Pathogens Convergent evolution Plant-microbe interactions

Properties

CAS No.

59598-41-3

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

(2R,5R,9S,10R,11R,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O6/c1-16-5-3-9-18(8-16,7-11(16)21)12(14(22)23)13-17(2)10(20)4-6-19(9,13)25-15(17)24/h9-10,12-13,20H,3-8H2,1-2H3,(H,22,23)/t9-,10+,12-,13-,16-,17+,18?,19?/m1/s1

InChI Key

SANQKZPKBHPOLZ-VFZLMNLYSA-N

SMILES

CC12CCC3C45CCC(C(C4C(C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O

Isomeric SMILES

C[C@@]12CC[C@H]3C45CC[C@@H]([C@@]([C@H]4[C@@H](C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O

Canonical SMILES

CC12CCC3C45CCC(C(C4C(C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O

Synonyms

2,4-dihydroxy-1,7-dimethyl-8-oxo-4,7-gibbane-1,10-dicarboxylic acid-1,4a-lactone
gibberellin C

Origin of Product

United States

Scientific Research Applications

Physiological Roles of Gibberellin C

Gibberellins, including this compound, are known to influence several key processes in plant development:

  • Seed Germination : Gibberellins promote the growth of seedlings by breaking dormancy and stimulating enzyme production necessary for seedling development.
  • Stem Elongation : They facilitate cell elongation and division, contributing to increased plant height and biomass.
  • Flowering Regulation : Gibberellins are essential for the transition from vegetative to reproductive growth in many plants.
  • Fruit Development : They enhance fruit size and quality by regulating growth rates and metabolic processes.

Table 1: Key Physiological Effects of this compound

Application AreaEffectReference
Seed GerminationBreaks dormancy, stimulates enzymes
Stem ElongationIncreases cell elongation
Flowering RegulationInduces flowering in rosette species
Fruit DevelopmentEnhances size and quality

Agricultural Applications

This compound has significant implications in agriculture, particularly in crop management and yield enhancement. Its role as a growth regulator has been extensively studied.

Crop Improvement

  • Dwarf Varieties : this compound can rescue dwarf phenotypes in crops like maize and pea by promoting normal growth patterns through DELLA protein degradation, which otherwise inhibits growth.
  • Yield Enhancement : Application of this compound has been shown to increase the yield of various crops by enhancing fruit set and size, as well as improving overall plant vigor.

Case Study: Rice Cultivation

In rice cultivation, the application of this compound has been linked to improved grain yield. Research indicates that its application during specific growth stages leads to enhanced panicle development and increased grain filling rates, ultimately boosting productivity.

Table 2: Agricultural Benefits of this compound

Crop TypeApplication TimingObserved BenefitsReference
RiceEarly vegetative phaseIncreased grain yield
MaizePre-floweringRescue dwarf phenotype
PeaDuring floweringEnhanced pod formation

Horticultural Applications

In horticulture, this compound is utilized to improve fruit quality and manage flowering times.

Fruit Ripening

This compound influences the ripening process in fruits such as tomatoes and pears. It affects not only the timing but also the quality attributes like size, color, and flavor.

Case Study: Tomato Ripening

Research demonstrates that exogenous application of this compound to tomato plants enhances fruit size and accelerates ripening while improving nutritional content. This application can be strategically used to synchronize harvest times with market demands.

Table 3: Horticultural Uses of this compound

Fruit TypeApplication MethodResultReference
TomatoFoliar sprayIncreased size and improved flavor
PearSoil drenchEnhanced ripening and reduced disease

Comparison with Similar Compounds

Structural Similarities and Differences

GAs share a tetracyclic ent-gibberellane skeleton but differ in hydroxylation, methylation, and side-chain modifications. Below is a structural comparison of select GAs:

Gibberellin Functional Groups Bioactivity Status Key Modifications
GA₁ 3β-OH, 13-OH Active Early precursor in biosynthesis
GA₃ 1,2-unsaturation, 3β-OH, 13-OH Highly Active Common in agricultural applications
GA₄ 3β-OH, 13-OH, 16,17-epoxide Active Involved in flowering regulation
GA₂₀ 13-OH, non-hydroxylated C-3/C-7 Inactive Precursor Converted to GA₁ via hydroxylation

Hypothetical "Gibberellin C": If analogous to GA₃, it may feature additional hydroxyl groups or stereochemical variations affecting receptor affinity.

Metabolic Pathways

  • GA Biosynthesis : Proceeds via the methylerythritol phosphate (MEP) pathway. GA₁₂-aldehyde is a central intermediate, with hydroxylation steps determining bioactivity .
  • Catabolism : Deactivation occurs via 2β-hydroxylation (e.g., GA₃ → GA₈). Mutations in catabolic enzymes alter GA levels, affecting plant height and stress responses .

Research Findings and Limitations

  • Transcriptomic Insights: Exogenous GA₃ application in ramie shifts metabolic flux from lignin to flavonoid synthesis via differential expression of 293 genes and 68 metabolites .
  • Transport Mechanisms : The GTR1 transporter mediates GA mobility in Arabidopsis, highlighting the importance of tissue-specific delivery for bioactivity .
  • Limitations: The term "this compound" lacks explicit documentation in peer-reviewed studies, suggesting a need for further characterization.

Preparation Methods

Solid-State Fermentation (SSF)

Solid-state fermentation (SSF) has emerged as a cost-effective method for gibberellin production, particularly using agricultural byproducts as substrates. For example, Fusarium moniliforme LPB03 and Gibberella fujikuroi LPB06 were cultivated on citric pulp, a residue from orange juice extraction, achieving GA3 yields of 7.60 g kg⁻¹ in Erlenmeyer flasks and 7.34 g kg⁻¹ in column bioreactors. The process leverages the high cellulose and nutrient content of citric pulp, which provides a sustainable carbon source while maintaining a pH near 5.76—optimal for fungal activity.

Submerged Fermentation (SmF)

In contrast, submerged fermentation (SmF) in stirred tank reactors (STRs) and bubble column reactors (BCRs) yielded GA3 concentrations of 273 mg L⁻¹ and 203 mg L⁻¹, respectively. The choice of bioreactor significantly impacts oxygen transfer and shear stress, with STRs favoring higher aeration rates for G. fujikuroi metabolism.

Semisolid-State Fermentation (SSSF)

Hybrid approaches like SSSF, which suspends citric pulp in water, achieved intermediate GA3 levels (331 mg L⁻¹ in flasks), highlighting the trade-offs between substrate accessibility and microbial growth kinetics.

Chemical Synthesis and Structural Modification

Concise Synthesis of C20 Gibberellins

The synthesis of (−)-GA18 methyl ester from andrographolide demonstrates the strategic use of skeletal rearrangements to access complex gibberellin frameworks. Key steps include:

  • Intramolecular Ene Reaction : Forms the C-ring through a thermally induced cyclization.

  • Oxidative Cleavage and Aldol Condensation : Contracts the B-ring to generate a trans-hydrindane system, critical for bioactivity.

  • Photochemical [2+2] Cycloaddition : Constructs the methylenebicyclo[3.2.1]octanol moiety (CD ring) with high stereocontrol.

This 15-step route achieves a 12% overall yield, underscoring the efficiency of cascade reactions in natural product synthesis.

Purification and Crystallization Techniques

Purification of gibberellins often involves mixed-solvent recrystallization. For GA3, a ternary system of oxolane, ethyl acetate, and water (1:2:1 mass ratio) enabled the recovery of 98–99.5% pure crystals after activated carbon treatment and reduced-pressure concentration. Crystallization parameters such as cooling rate (5–40°C/hr) and agitation speed (50–500 rpm) were critical for controlling particle size (200–500 mesh).

Formulation Strategies for Enhanced Stability and Solubility

Water-Soluble Powder Preparations

To improve field applicability, GA3 was formulated into water-soluble powders using dispersants (sodium silicate), surfactants (bromogeramine), and stabilizers (vitamin C). A typical formulation included:

ComponentProportion (wt%)
GA3 crystals30%
Sodium silicate15%
Sodium dihydrogen phosphate40%
Bromogeramine8%
Sucrose5%
Vitamin C2%

This blend achieved >98% suspensibility and wetting times under 30 seconds, meeting agricultural spray requirements.

Comparative Analysis of Production Methods

MethodYield/ConcentrationScalabilityCost Efficiency
Solid-State Fermentation7.60 g kg⁻¹ModerateHigh
Submerged Fermentation273 mg L⁻¹HighModerate
Chemical Synthesis12% overall yieldLowLow

Fermentation dominates industrial production due to lower precursor costs, whereas chemical synthesis remains reserved for high-value derivatives like GA18 .

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